molecular formula C18H15FN4O2 B11004970 N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11004970
M. Wt: 338.3 g/mol
InChI Key: GGEHFCRHANXURD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an indazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biology: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Processes: The compound’s unique chemical properties make it useful in various industrial applications, such as the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15FN4O2/c19-12-5-7-13(8-6-12)20-18(25)11-9-16(24)23(10-11)17-14-3-1-2-4-15(14)21-22-17/h1-8,11H,9-10H2,(H,20,25)(H,21,22)

InChI Key

GGEHFCRHANXURD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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